Memantine is an uncompetitive NMDA receptor antagonist with low to moderate affinity. [] It is categorized as a voltage-dependent, open-channel blocker, preferentially acting on extrasynaptic NMDA receptors. [, ] This selectivity is attributed to memantine's faster off-rate kinetics compared to other NMDA receptor antagonists, allowing for normal synaptic transmission while preventing excessive activation associated with excitotoxicity. []
Memantine acts as an uncompetitive, voltage-dependent antagonist at NMDA receptors. [, ] It preferentially blocks excessively active NMDA receptors, thought to be involved in excitotoxicity, while allowing normal synaptic transmission. [, ] This selectivity is attributed to its faster kinetics and preferential binding to open channels. [, ] Research also suggests that memantine may exert its effects through additional mechanisms, including interaction with the α7* nicotinic acetylcholine receptors, though it demonstrates a higher potency for NMDA receptors. [, ] Additionally, memantine might influence cellular processes by inhibiting calcium influx and interacting with the microsomal cytochrome P450 system. [, , ]
Memantine is primarily recognized for its use in treating moderate-to-severe Alzheimer's disease. [, ] Its neuroprotective effects are attributed to its ability to modulate glutamate excitotoxicity. [, ] Beyond Alzheimer's disease, memantine has been investigated for its potential therapeutic applications in a range of conditions, including:
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: